molecular formula C14H18N4OS B12921565 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine CAS No. 284681-56-7

2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Cat. No.: B12921565
CAS No.: 284681-56-7
M. Wt: 290.39 g/mol
InChI Key: OGTPUDOCWYFNIW-UHFFFAOYSA-N
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Description

2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 2, 4, and 6. The substituents include:

  • Position 2: A 3-aminophenylsulfanyl group (–S–C₆H₄–NH₂), which introduces sulfur and aromatic amine functionalities.
  • Position 6: A sec-butoxy group (–O–CH(CH₂CH₃)₂), contributing to lipophilicity and steric bulk.

Pyrimidine derivatives are well-documented in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and enzyme modulators.

Properties

CAS No.

284681-56-7

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

2-(3-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18)

InChI Key

OGTPUDOCWYFNIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenylsulfanyl group and the sec-butoxy group. The amino group is usually introduced through nucleophilic substitution reactions.

    Pyrimidine Core Formation: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction using thiophenol and a suitable leaving group on the pyrimidine ring.

    Introduction of Sec-butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide and a base.

    Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.

    Amino Derivatives: Formed from the reduction of nitro groups or substitution reactions involving the amino group.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new therapeutics. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group could interact with hydrophobic pockets, while the amino group could form hydrogen bonds with the target protein.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The pyrimidine core is shared with several compounds in the provided evidence. Key structural analogs include:

NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine)
  • Core : Pyrimidin-2-amine.
  • Substituents :
    • Positions 4 and 6: Hydrazinyl groups linked to 4-methylbenzylidene moieties.
  • Key Differences: The target compound’s 3-aminophenylsulfanyl group (position 2) contrasts with NCL195’s hydrazinyl substituents (positions 4 and 6). NCL195’s benzylidene hydrazines may enhance π-π stacking, whereas the target’s sec-butoxy group increases lipophilicity .
NAT-1 and NAT-2 (Thiazolidinone Derivatives)
  • Core: Thiazolidinone (non-pyrimidine).
  • Substituents :
    • NAT-1: 4-Methoxy-phenyl at position 2.
    • NAT-2: 3,5-Di-tert-butyl-4-hydroxy-phenyl at position 2.
  • Key Differences: Thiazolidinones lack the pyrimidine ring’s nitrogen-rich structure, reducing hydrogen-bonding capacity compared to the target compound. NAT-2’s bulky tert-butyl groups may impede membrane permeability relative to the target’s sec-butoxy group .
Quercetin (Flavonoid)
  • Core: Chromen-4-one (flavonoid backbone).
  • Substituents : Hydroxyl groups at positions 3, 5, 7, and 3',4'.
  • Key Differences: Quercetin’s polyphenolic structure prioritizes antioxidant activity via radical scavenging, unlike the target’s amine and sulfur-based functionalities .

Hypothesized Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • Solubility: The 3-aminophenylsulfanyl and –NH₂ groups may improve aqueous solubility compared to NAT-1/NAT-2’s thiazolidinone core.
  • Target Binding : The sulfur atom in the target compound could facilitate interactions with metalloenzymes or cysteine residues, a feature absent in Quercetin and NCL195.

Data Table: Structural Comparison of Compounds

Compound Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Functional Groups
Target Compound Pyrimidin-4-ylamine 3-Amino-phenylsulfanyl –NH₂ sec-Butoxy Amine, Sulfur, Ether
NCL195 Pyrimidin-2-amine Hydrazinyl (E)-4-Methylbenzylidene hydrazinyl Hydrazine, Benzylidene
NAT-1 Thiazolidinone 4-Methoxy-phenyl Thiazolidinone, Methoxy
Quercetin Chromen-4-one Hydroxyl, Ketone

Biological Activity

2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine, also known under its CAS number 284681-55-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its chemical properties.

The compound has the following chemical properties:

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 290.384 g/mol
  • Density : 1.27 g/cm³
  • Boiling Point : 530.5 °C at 760 mmHg
  • Flash Point : 274.7 °C
  • LogP : 4.13190

These properties suggest that the compound is relatively stable under standard conditions and may exhibit lipophilic characteristics due to its LogP value, which could influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study published in PMC evaluated several pyrimidine derivatives for their antimicrobial properties, including those similar to our compound. Results indicated that certain derivatives exhibited significant antibacterial effects against various strains, suggesting that modifications in the pyrimidine structure can enhance antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have shown cytotoxicity against human tumor cell lines, which may be applicable to 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine. The mechanisms of action typically involve the disruption of cellular processes essential for cancer cell survival .

Case Studies

  • Case Study on Anticancer Effects :
    • A derivative structurally related to our compound was tested against four human tumor cell lines and showed selective cytotoxicity. The study highlighted that the introduction of a phenylsulfanyl group significantly improved the anticancer activity compared to other derivatives without this moiety .
  • Case Study on Antimicrobial Properties :
    • Another investigation assessed the antimicrobial activity of various pyrimidine derivatives against Helicobacter pylori. The results indicated that compounds with similar substitution patterns as our target compound exhibited comparable activity to established antibiotics, suggesting a potential therapeutic application in treating infections caused by this bacterium .

Summary of Findings

Activity TypeObserved EffectsReference
AntimicrobialSignificant antibacterial activity against H. pylori
AnticancerInduced apoptosis in human tumor cell lines

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